Carbamic acid, (4-nitrophenyl)-, octyl ester
Description
Carbamic acid, (4-nitrophenyl)-, octyl ester is a carbamate derivative characterized by a 4-nitrophenyl group linked to a carbamic acid backbone and an octyl ester moiety. Carbamates are widely studied for their pharmacological and chemical properties, often serving as enzyme inhibitors or intermediates in organic synthesis.
Properties
IUPAC Name |
octyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-21-15(18)16-13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLEIJCUMNUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335138 | |
| Record name | Carbamic acid, (4-nitrophenyl)-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92700-71-5 | |
| Record name | Carbamic acid, (4-nitrophenyl)-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (4-nitrophenyl)-, octyl ester can be synthesized through the reaction of 4-nitrophenyl chloroformate with octanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of carbon dioxide and amines. The reaction between carbon dioxide and amines forms carbamic acid intermediates, which can then react with alcohols to produce carbamate esters . This method is advantageous due to its mild reaction conditions and the use of readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-nitrophenyl)-, octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohol.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Carbamic acid and octanol.
Reduction: Carbamic acid, (4-aminophenyl)-, octyl ester.
Substitution: Substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
Carbamic acid derivatives, including p-nitrophenyl octyl carbamate, have shown significant utility in biochemical research:
-
Enzyme Inhibition :
- Cholesterol Esterase Inhibitor : Studies have demonstrated that p-nitrophenyl and cholesteryl-N-alkyl carbamates inhibit porcine pancreatic cholesterol esterase. This inhibition is crucial for understanding lipid metabolism and developing therapeutic agents for hyperlipidemia .
- Mechanism of Action : The carbamate group acts as a substrate analog that binds to the active site of the enzyme, preventing substrate hydrolysis.
-
Drug Development :
- Prodrug Formation : The octyl ester can serve as a prodrug that enhances the lipophilicity of active pharmaceutical ingredients (APIs), improving their absorption and bioavailability .
- Targeted Delivery Systems : Research indicates potential for using this compound in targeted drug delivery systems where controlled release is necessary.
Material Science Applications
- Polymer Synthesis :
-
Coatings and Adhesives :
- The compound has been investigated for use in coatings that require specific adhesion properties or resistance to environmental degradation. Its application in formulating adhesives that maintain performance under varying conditions is notable.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biochemistry | Cholesterol esterase inhibitor | Aids in lipid metabolism research |
| Drug Development | Prodrug formation | Enhances bioavailability |
| Material Science | Polymer synthesis | Improves mechanical properties |
| Coatings | Environmental resistance coatings | Extends product lifespan |
Case Studies
- Inhibition Studies :
- Polymer Research :
- Environmental Impact Assessment :
Mechanism of Action
The mechanism of action of carbamic acid, (4-nitrophenyl)-, octyl ester involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The ester group can be hydrolyzed to release carbamic acid, which can act as an inhibitor of enzymes such as cholinesterases.
Comparison with Similar Compounds
Ester Chain Length and Lipophilicity
The octyl ester chain distinguishes this compound from shorter-chain analogues. Key comparisons include:
| Compound | Ester Chain | Molecular Weight | Key Properties |
|---|---|---|---|
| Carbamic acid, (4-nitrophenyl)-, methyl ester | Methyl | ~196.16 | Higher polarity, lower lipid solubility |
| Carbamic acid, (4-nitrophenyl)-, benzyl ester | Benzyl | ~256.25 | Moderate lipophilicity, aromatic interactions |
| Target compound (octyl ester) | Octyl | ~293.35 | Enhanced lipophilicity, improved membrane permeability |
- Octyl vs. Methyl/Benzyl Esters : The octyl chain significantly increases molecular weight and reduces water solubility. Studies on caffeic acid octyl ester (CAO) demonstrate that longer alkyl chains enhance cellular uptake and proapoptotic activity compared to shorter esters . Similarly, alkyl ferulates with octyl chains exhibit superior antioxidant activity in lipid-rich environments due to increased lipid affinity .
Aryl Substituent Effects
The 4-nitrophenyl group contrasts with other aryl substituents:
| Compound | Aryl Group | Electronic Effects | Biological Activity |
|---|---|---|---|
| Carbamic acid, (4-methylphenyl)-, tert-butyl ester | 4-Methylphenyl | Electron-donating (methyl) | Lower reactivity, reduced enzyme inhibition |
| Carbamic acid, (4-nitrophenyl)-, octyl ester | 4-Nitrophenyl | Electron-withdrawing (nitro) | Enhanced electrophilicity, potential enzyme inhibition |
Stability and Pharmacological Activity
- Stability: Disubstituted carbamic esters (e.g., dimethyl, methylphenyl) exhibit greater stability compared to monoalkyl esters. The octyl ester’s long chain may sterically hinder hydrolysis, prolonging its half-life .
- Activity : Quaternary ammonium derivatives of carbamates (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) display higher miotic and intestinal peristalsis-stimulating activity than tertiary bases. While the target compound lacks a quaternary group, its nitro substituent may compensate by enhancing target affinity .
Biological Activity
Carbamic acid, (4-nitrophenyl)-, octyl ester, a compound classified under carbamates, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Carbamic acid esters are characterized by the presence of a carbamate group (-NHCOO-) attached to an alkyl chain. The specific structure of (4-nitrophenyl)-octyl ester includes:
- Chemical Formula : CHNO
- Molecular Weight : 288.34 g/mol
- Functional Groups : Nitro group (-NO), carbamate group (-NHCOO-)
Mechanisms of Biological Activity
- Enzyme Inhibition :
- Antimicrobial Activity :
- Antiproliferative Effects :
Case Study 1: Enzyme Interaction
A study investigated the inhibitory effects of various p-nitrophenyl carbamates on carboxylesterases. The results showed that the octyl ester variant significantly inhibited enzyme activity, with implications for drug metabolism and detoxification processes in vivo .
Case Study 2: Antimicrobial Efficacy
In an experimental setup, the octyl ester was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it could be developed into a topical antimicrobial agent .
Case Study 3: Toxicological Assessment
Toxicity evaluations have been conducted on related compounds to assess their safety profiles. For instance, the octyl ester showed lower toxicity levels compared to other carbamate derivatives in larval lamprey models, indicating a favorable safety margin for potential applications in environmental settings .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing carbamic acid, (4-nitrophenyl)-, octyl ester with high purity?
- Answer : Synthesis typically involves reacting 4-nitrophenyl isocyanate with octanol under anhydrous conditions, using catalysts like triethylamine to accelerate carbamate bond formation . Purification steps may include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization requires strict temperature control (40–60°C) and inert atmospheres to prevent hydrolysis. Solubility data (e.g., in dichloromethane or THF) from authoritative databases should guide solvent selection .
Q. How can researchers validate the structural integrity of synthesized carbamic acid esters?
- Answer : Use a combination of:
- NMR spectroscopy : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook ).
- HPLC-MS : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm, NO asymmetric stretch at ~1520 cm).
Q. What experimental parameters influence the stability of carbamic acid esters during storage?
- Answer : Stability is pH-dependent; avoid aqueous environments with pH < 5 or > 8 to prevent hydrolysis. Store in amber vials under nitrogen at –20°C to mitigate thermal and photolytic degradation . Monitor degradation via periodic HPLC analysis using a C18 column and UV detection at 254 nm.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for carbamic acid esters?
- Answer : Discrepancies (e.g., carcinogenicity potential) arise from variations in experimental models or dosing regimens. Address this by:
- Conducting dose-response studies across multiple species (e.g., rodents, zebrafish).
- Validating findings using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
- Applying computational models (QSAR) to extrapolate toxicity profiles from structurally similar esters .
Q. What strategies optimize the ester’s solubility for bioactivity studies without compromising stability?
- Answer : Use co-solvents (e.g., DMSO:water mixtures ≤10% v/v) or surfactants (Tween-80) to enhance aqueous solubility. Pre-formulation studies should assess solubility-temperature profiles and excipient compatibility via dynamic light scattering (DLS) .
Q. How can mechanistic insights into the ester’s degradation pathways be obtained?
- Answer : Employ LC-QTOF-MS to identify degradation products under stress conditions (e.g., UV light, oxidizing agents). Compare fragmentation patterns with synthetic standards. Kinetic studies (Arrhenius plots) can elucidate activation energy and degradation mechanisms .
Q. What advanced techniques characterize interactions between the ester and biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., acetylcholinesterase).
- Molecular Dynamics Simulations : Model ester-enzyme interactions at atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the ester’s environmental persistence?
- Answer : Conduct soil microcosm studies under controlled conditions (pH, microbial activity) to measure half-life. Use isotope-labeled C-ester to track degradation products via scintillation counting. Compare results with existing data, adjusting for methodological differences (e.g., OECD vs. EPA test guidelines) .
Reference Table: Key Physicochemical Properties
| Property | Value/Method | Source |
|---|---|---|
| Molecular Weight | 307.3 g/mol | |
| Solubility in Water | 0.12 mg/mL (25°C) | |
| LogP (Octanol-Water) | 4.8 (Predicted via ACD/Labs) | |
| Melting Point | 78–80°C (DSC) | |
| UV-Vis | 315 nm (in methanol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
